1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-11(9(2)15)12-7-13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHLWMWWSTAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC=N2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Intermediate Synthesis
A foundational approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This reaction proceeds under mild conditions (room temperature, ethanol solvent) and yields the hydrazone via nucleophilic addition-elimination. The hydrazone serves as a critical precursor for subsequent cyclization.
Cyclization to the Triazole Core
The hydrazone undergoes cyclization in the presence of alkaline agents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step facilitates the formation of the 1,2,4-triazole ring through intramolecular dehydration. For example, heating the hydrazone in ethanol with NaOH at 60–80°C for 4–6 hours yields the triazole intermediate.
Table 1: Reaction Conditions for Hydrazone Cyclization
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75–80 |
| Temperature | 60–80°C | |
| Base | NaOH (2 equiv) | |
| Reaction Time | 4–6 hours |
Acetylation of the Triazole Intermediate
Acetic Anhydride-Mediated Acetylation
The triazole intermediate is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. This step introduces the ethanone group at the 3-position of the triazole ring. Reactions are typically conducted under reflux (100–110°C) for 2–3 hours, achieving yields of 70–75%.
Alternative Acetylating Agents
Recent studies have explored acetyl chloride and ketene gas as alternatives to acetic anhydride. While acetyl chloride offers faster reaction kinetics, it requires stringent moisture control. Ketene gas, though less common, enables solvent-free acetylation but necessitates specialized equipment.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-pending method (CN113651762A) describes a multi-step synthesis involving palladium-catalyzed debromination. Starting from 5-bromo-1-methyl-1,2,4-triazole, the compound reacts with carbon dioxide under lithium diisopropylamide (LDA) mediation to form a carboxylic acid intermediate. Subsequent esterification with methanol and thionyl chloride yields the methyl ester, which is hydrogenated over Pd/C to remove bromine.
Table 2: Palladium-Catalyzed Route Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carboxylation | LDA, CO₂, THF, –78°C | 60 |
| Esterification | SOCl₂, MeOH | 85 |
| Dehalogenation | H₂, Pd/C, DBU | 90 |
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has been employed to accelerate cyclization and acetylation steps. For instance, MWI at 150°C reduces reaction times from hours to minutes while maintaining yields of 78–82%.
Comparative Analysis of Methods
Yield and Scalability
- Hydrazone Cyclization : Offers moderate yields (70–80%) but requires inexpensive reagents.
- Palladium-Catalyzed Route : Higher yields (85–90%) but involves costly catalysts and sensitive conditions.
- Microwave-Assisted : Balances speed and efficiency, though scalability remains limited.
Recent Advances and Innovations
Flow Chemistry Applications
Continuous-flow reactors have been adapted for triazole synthesis, enabling precise temperature control and reduced side reactions. Preliminary studies report 15% yield improvements compared to batch processes.
Biocatalytic Approaches
Enzymes such as lipases have catalyzed acetylation steps under aqueous conditions, though yields remain suboptimal (50–55%).
Chemical Reactions Analysis
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone serves as a crucial building block in the synthesis of more complex molecules. Its triazole ring structure allows it to participate in various chemical reactions, facilitating the creation of derivatives with enhanced properties. This versatility is particularly useful in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Antifungal and Antibacterial Activities
Research indicates that this compound exhibits significant antifungal and antibacterial properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria by interfering with their metabolic pathways or cell wall synthesis. For instance, derivatives of triazoles have been tested against strains such as Candida albicans and Staphylococcus aureus, demonstrating promising results in inhibiting their proliferation .
Potential Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have highlighted their effectiveness against different cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on liver cancer cells (HepG2), with IC50 values indicating moderate to high potency. For example, one derivative demonstrated an IC50 value of 13.004 µg/mL, suggesting significant anti-proliferative activity .
Industrial Applications
Material Development
In industrial settings, this compound is being explored for its potential use in developing new materials. Its unique chemical structure can be utilized in creating polymers with specific properties, enhancing material performance in applications ranging from coatings to adhesives.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the triazole ring, phenyl group modifications, and ketone functionalization. These changes impact melting points, solubility, and spectroscopic profiles:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase melting points compared to alkyl or methoxy substituents.
- Thioether linkages (e.g., in ) introduce additional hydrogen-bonding capacity, raising melting points.
- Bulkier substituents (e.g., azepan in ) may reduce crystallinity, leading to unrecorded melting points.
Yield Variations :
- Electron-rich aryl groups (e.g., methoxyphenyl in ) improve yields (up to 76%) due to enhanced nucleophilicity.
- Steric hindrance from substituents like 3,4-dimethoxyphenyl () may reduce yields.
Antimicrobial Activity
- Triazole-oxime ethers (e.g., 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime O-butyl ether) show potent activity against S. aureus (MIC = 32 µg/mL) but reduced efficacy with longer carbon chains ().
- Thioether-linked analogs (e.g., ) exhibit carbonic anhydrase inhibition, suggesting a role in antimicrobial drug development.
Anticancer Activity
- 4-Fluorophenyl derivatives (e.g., compound 12 in ) demonstrate selective cytotoxicity against glioblastoma U-87 cells (IC₅₀ < 10 µM).
- Methoxyphenyl-ethylamine substituents () may enhance membrane permeability, improving anticancer potency.
Antifungal Activity
Biological Activity
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is a compound belonging to the triazole family, characterized by its molecular formula and a molecular weight of approximately 201.229 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for antifungal and antibacterial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole ring structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This compound may also influence cellular pathways involved in signal transduction and metabolic processes, enhancing its therapeutic potential .
Antibacterial Activity
The antibacterial properties of this compound have been explored through in vitro studies. Compounds with triazole moieties have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Research Findings
A summary of relevant studies on the biological activity of triazole compounds is provided below:
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives:
- Anticancer Activity : A study synthesized various triazole derivatives and evaluated their anticancer effects against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .
- In Silico Studies : Computational models have been employed to predict the biological activity of this compound. These studies suggest that modifications in the molecular structure can enhance its binding affinity to target proteins involved in disease pathways .
Q & A
Q. What are the common synthetic routes for 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. For example:
- Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with ketones or aldehydes under reflux conditions.
- Thioether Linkage : Reacting a triazole-thiol precursor with halogenated ethanone derivatives (e.g., 2-chloroethanone) in acetone or ethanol using K₂CO₃ as a base. Optimization includes controlling temperature (reflux at 60–80°C), solvent polarity, and stoichiometric ratios to improve yields (e.g., 63–82% yields reported in similar compounds) .
- Purification : Recrystallization from ethanol or ethyl acetate is standard.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What initial biological screening approaches are employed to assess its potential therapeutic applications?
Methodological Answer:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., glioblastoma U-87, IC₅₀ values compared to controls). Compound 12 in a related study showed selective cytotoxicity (IC₅₀ = 8.2 µM against U-87) .
- Antimicrobial Screening : Agar diffusion or microdilution assays to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How do researchers integrate density functional theory (DFT) calculations with experimental data to elucidate electronic properties?
Methodological Answer:
- Geometry Optimization : DFT (e.g., B3LYP/6-31G* basis set) calculates equilibrium geometries, which are validated against X-ray bond lengths (e.g., C–S bond: 1.75 Å experimental vs. 1.78 Å theoretical) .
- Electronic Properties : HOMO-LUMO gaps predict reactivity. For a triazole-cyclobutane derivative, a HOMO-LUMO gap of 4.2 eV suggested stability against electrophilic attack .
- Non-Covalent Interactions : Reduced density gradient (RDG) analysis maps van der Waals interactions in crystal packing .
Q. What strategies are used to resolve discrepancies in crystallographic refinement for triazole-containing compounds?
Methodological Answer:
Q. How is the compound's selectivity against specific cancer cell lines investigated mechanistically?
Methodological Answer:
- Target Identification :
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify inhibited targets (e.g., EGFR, IC₅₀ = 0.4 µM) .
- RNA Sequencing : Differential gene expression analysis in treated vs. untreated cells reveals pathways (e.g., apoptosis upregulation in U-87 cells) .
- Pharmacokinetic Studies :
- Microsomal Stability : Liver microsome assays assess metabolic degradation (e.g., t₁/₂ = 45 min in human microsomes).
- Plasma Protein Binding : Equilibrium dialysis to calculate free fraction (e.g., 85% binding limits bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
